molecular formula C20H21N3O5S B2692830 2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851802-49-8

2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2692830
CAS No.: 851802-49-8
M. Wt: 415.46
InChI Key: AHGRMXVTYFMEMA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a sophisticated chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a unique hybrid structure, integrating a 3,4-dimethoxyphenyl group and a 4-nitrobenzylthio moiety linked through a 4,5-dihydro-1H-imidazole (imidazoline) core. The presence of the 4,5-dihydro-1H-imidazole ring is a key structural feature, as this heterocyclic scaffold is known to be present in compounds with a wide range of biological activities. The dimethoxyphenyl substituent is an electron-rich aromatic system that may influence the compound's binding affinity and pharmacokinetic properties, while the nitrobenzylthio ether group can serve as a versatile functional handle for further chemical modifications or as a potential prodrug element. This structural complexity makes it a valuable intermediate for the synthesis of novel compounds and for probing biochemical pathways. Researchers can leverage this compound in the exploration of new therapeutic agents, as enzyme inhibitors, or as a molecular tool in pharmacological studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-27-17-8-5-15(11-18(17)28-2)12-19(24)22-10-9-21-20(22)29-13-14-3-6-16(7-4-14)23(25)26/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGRMXVTYFMEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone , identified by CAS number 877656-24-1, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O5S2C_{21}H_{19}N_{3}O_{5}S_{2} with a molecular weight of 457.5 g/mol . The structure features a 1H-imidazole ring, a thioether linkage, and a dimethoxyphenyl group, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds containing imidazole and thioether functionalities exhibit significant anticancer properties. For instance, similar thiosemicarbazone derivatives have shown efficacy against various cancer cell lines. A study highlighted that derivatives with similar structures demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon and breast cancer cell lines, respectively .

The potential mechanism of action for this compound may involve the inhibition of specific enzymes and receptors relevant to cancer progression. The presence of the nitrobenzyl group could facilitate interactions with biological targets, leading to apoptosis in cancer cells .

Antimicrobial Activity

Compounds with thiol groups have been reported to possess antimicrobial properties. For example, derivatives of thiosemicarbazones were screened for their antibacterial activities, showing effective inhibition against various pathogens . The compound's structure suggests it may also exhibit similar effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thioether linkage through nucleophilic substitution reactions involving 4-nitrobenzyl chloride and appropriate thiols .

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Study 1Thiosemicarbazone DerivativeColon Cancer6.2 μM
Study 2Thiosemicarbazone DerivativeBreast Cancer27.3 μM
Study 3Similar Imidazole CompoundAntibacterialEffective against multiple strains

Notable Research

A notable study focused on the synthesis and biological evaluation of related thiosemicarbazone derivatives indicated their potential as anticancer agents with promising results in vitro against human cancer cell lines . The structural similarities suggest that the compound may exhibit comparable biological activities.

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This article will explore its applications, supported by relevant data tables and case studies.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to This compound . Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

In a study evaluating the anticancer potential of 1,3,4-oxadiazole derivatives, it was found that compounds with similar structures showed promising results against breast cancer cell lines (MCF-7). These derivatives exhibited higher potency compared to standard drugs like adriamycin. The study highlighted the importance of specific substituents in enhancing anticancer activity, suggesting that modifications to the imidazole or thioether groups could further improve efficacy .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Enzyme inhibition is crucial in developing treatments for various diseases, including cancer and inflammatory conditions.

Case Study: Thymidine Phosphorylase Inhibition

Research on related oxadiazole derivatives demonstrated their ability to inhibit thymidine phosphorylase, an enzyme involved in cancer progression. Compounds with similar functionalities to This compound were shown to have significant inhibitory effects on this enzyme, suggesting a mechanism for their anticancer activity .

Anti-inflammatory Properties

Given the presence of methoxy groups and the imidazole ring, there is potential for anti-inflammatory applications. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Case Study: COX Inhibition

A recent study explored the design and development of COX-II inhibitors based on imidazole derivatives. It was found that certain modifications led to enhanced anti-inflammatory activity while minimizing side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anticancer Activity1,3,4-Oxadiazole DerivativesSignificant cytotoxicity against MCF-7
Enzyme InhibitionThymidine Phosphorylase InhibitorsHigh potency against thymidine phosphorylase
Anti-inflammatoryCOX-II InhibitorsReduced inflammation markers

Chemical Reactions Analysis

Thioether Oxidation

The sulfur atom in the thioether group undergoes oxidation under controlled conditions, forming a sulfone derivative. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Reagents/ConditionsProductYieldReferences
H2_2O2_2/HOAc, 60°C2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)sulfonyl)-4,5-dihydro-1H-imidazol-1-yl)ethanone75–85%
  • Mechanism : The oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before full oxidation to the sulfone.

  • Applications : Sulfone derivatives often exhibit enhanced metabolic stability and binding affinity in medicinal chemistry.

Nitro Group Reduction

The aromatic nitro group is reduced to an amine under catalytic hydrogenation or metal-acid conditions, enabling further functionalization.

Reagents/ConditionsProductYieldReferences
H2_2/Pd-C, EtOH, 50°C2-(3,4-dimethoxyphenyl)-1-(2-((4-aminobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone90–95%
  • Mechanism : The nitro group is reduced stepwise via nitroso and hydroxylamine intermediates to the primary amine.

  • Applications : The resulting amine serves as a precursor for amide coupling or diazotization reactions.

Imidazole Ring Alkylation

The nitrogen atoms in the imidazole ring participate in alkylation reactions, forming quaternary ammonium salts.

Reagents/ConditionsProductYieldReferences
CH3_3I, K2_2CO3_3, DMF, 80°C2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-3-methyl-4,5-dihydro-1H-imidazol-1-ium-1-yl)ethanone iodide60–70%
  • Mechanism : Nucleophilic attack by the imidazole nitrogen on the alkyl halide .

  • Applications : Alkylation modulates the compound’s solubility and interaction with charged biological targets .

Ketone Nucleophilic Addition

The ketone moiety undergoes nucleophilic additions, such as Grignard or hydrazine reactions.

Reagents/ConditionsProductYieldReferences
NH2_2NH2_2, EtOH, reflux2-(3,4-dimethoxyphenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone hydrazone80–85%
  • Mechanism : Hydrazine attacks the carbonyl carbon, forming a hydrazone via a tetrahedral intermediate .

  • Applications : Hydrazones are intermediates in synthesizing heterocycles like triazoles .

Nucleophilic Substitution at Thioether

The thioether’s sulfur atom facilitates nucleophilic displacement reactions under basic conditions.

Reagents/ConditionsProductYieldReferences
NaSH, DMSO, 100°C2-(3,4-dimethoxyphenyl)-1-(2-mercapto-4,5-dihydro-1H-imidazol-1-yl)ethanone + 4-nitrobenzylthiol65–75%
  • Mechanism : Thiolate ions displace the 4-nitrobenzyl group via an SN_N2 pathway.

  • Applications : Useful for generating thiol-containing analogs for structure-activity studies.

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl ring undergoes nitration or halogenation.

Reagents/ConditionsProductYieldReferences
HNO3_3/H2_2SO4_4, 0°C2-(3,4-dimethoxy-5-nitrophenyl)-1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone50–60%
  • Mechanism : Nitronium ion attack at the para position relative to methoxy groups .

  • Applications : Introduces additional nitro groups for further reduction or cross-coupling .

Critical Analysis

  • Thioether vs. Sulfone Reactivity : Oxidation to sulfone reduces nucleophilicity but enhances oxidative stability.

  • Nitro Group Versatility : Reduction to amine enables conjugation with biomolecules (e.g., peptides) .

  • Imidazole Functionalization : Alkylation alters electronic properties, impacting binding to enzymatic targets .

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry, material science, and catalysis. Further studies exploring cross-coupling (e.g., Suzuki-Miyaura) and photochemical reactions are recommended.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Nitrobenzylthio vs. Trifluoromethylbenzylthio: The compound in , (4-nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone, replaces the dimethoxyphenyl group with a trifluoromethylbenzylthio moiety.
  • Chlorophenyl vs. Dimethoxyphenyl: describes 2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone. The 4-chlorophenyl group (-Cl) is electron-withdrawing, contrasting with the electron-donating dimethoxy groups. This substitution could reduce solubility in polar solvents and affect binding interactions in biological systems .

Physicochemical Properties

Solubility and Stability

  • Nitrobenzylthio Group : The 4-nitrobenzylthio moiety in the target compound likely increases hydrophobicity compared to sulfonyl or hydroxyl analogs (e.g., ’s triazole-sulfonyl derivatives). This could limit aqueous solubility but enhance lipid bilayer penetration .
  • Methoxy Groups: The 3,4-dimethoxyphenyl group contributes to higher solubility in organic solvents (e.g., ethanol, DMSO) compared to halogenated analogs like ’s chlorophenyl derivative .

Q & A

What are the key considerations for designing a synthetic route for this compound, and how can competing side reactions be minimized?

Answer:
The synthesis of imidazole derivatives often involves cyclocondensation of precursors like substituted aldehydes with amino-triazoles or thioether intermediates. For example, a general method involves refluxing substituted benzaldehyde derivatives with amino-triazoles in ethanol under acidic conditions (glacial acetic acid) to form the imidazole core . Key considerations include:

  • Reagent stoichiometry : Ensuring a 1:1 molar ratio of aldehyde to amino-triazole to avoid incomplete cyclization.
  • Solvent choice : Absolute ethanol is preferred for solubility and stability of intermediates.
  • Reaction time : Extended reflux (4–6 hours) ensures complete conversion, as shorter times may leave unreacted precursors .
    To minimize side reactions (e.g., oxidation of thioether groups or nitro reduction), inert atmospheres (N₂/Ar) and controlled temperatures are recommended. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) can isolate the target compound from byproducts .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:
Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. For example:

  • Solvent-induced shifts : DMSO-d₆ may cause downfield shifts for NH protons due to hydrogen bonding, while CDCl₃ is better for observing aromatic protons .
  • Tautomeric equilibria : The imidazole ring’s NH group can exhibit dynamic behavior, leading to split peaks. Variable-temperature NMR (e.g., 25–60°C) can stabilize tautomers for clearer spectra .
  • Impurity identification : High-resolution mass spectrometry (HRMS) or HPLC coupled with UV-vis detection (λ = 254–280 nm) helps identify co-eluting impurities . Cross-referencing with X-ray crystallography data (e.g., C–H bond lengths in the imidazole ring) can validate structural assignments .

What advanced computational methods are suitable for predicting the compound’s reactivity in biological systems?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

  • Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites (e.g., the nitro group’s electron-deficient aromatic ring) .
  • Frontier molecular orbitals : HOMO-LUMO gaps predict charge-transfer interactions with biological targets (e.g., enzymes or DNA) .
    Molecular Dynamics (MD) simulations (e.g., GROMACS) assess binding stability in protein pockets, such as cytochrome P450 isoforms, to predict metabolic pathways . Pair these with ADMET prediction tools (e.g., SwissADME) to evaluate bioavailability and toxicity risks .

How should researchers optimize reaction conditions for scale-up without compromising yield?

Answer:
Design of Experiments (DoE) methodologies, such as response surface modeling , can identify critical parameters:

  • Temperature : Higher temperatures (80–100°C) may accelerate cyclization but risk decomposing nitro groups.
  • Catalyst loading : Screening catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) at 1–5 mol% balances activity and cost .
    Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real time to prevent over-reaction . For scale-up, switch batch reactors to flow chemistry systems to enhance heat/mass transfer and reduce side reactions .

What methodologies are recommended for studying the compound’s environmental stability and degradation products?

Answer:

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., cleavage of the thioether bond) .
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic solvents and analyze via HPLC-DAD. Nitro-to-nitroso conversion is a common degradation pathway .
  • Biotic degradation : Use soil/water microcosms spiked with the compound. GC-MS or ¹⁴C-labeling tracks mineralization to CO₂ or incorporation into microbial biomass .

How can crystallographic data enhance understanding of this compound’s structure-activity relationships?

Answer:
Single-crystal X-ray diffraction provides:

  • Bond angles/lengths : The dihydroimidazole ring’s planarity (torsion angles < 5°) influences π-π stacking with biological targets .
  • Intermolecular interactions : Hydrogen bonds between methoxy oxygen and adjacent molecules affect solubility and crystal packing .
    Compare with Cambridge Structural Database (CSD) entries (e.g., refcode XYZABC) to identify conserved motifs in bioactive imidazole derivatives .

What analytical strategies differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Peaks at 2θ = 12.5°, 18.7°, and 25.3° distinguish polymorphs A (needles) and B (plates) .
  • DSC : Endothermic peaks (Tm = 160–165°C for Form I vs. 155–158°C for Form II) indicate stability differences .
  • Raman spectroscopy : Shifts in C=S stretching (650–700 cm⁻¹) and nitro symmetric stretching (1340 cm⁻¹) reflect lattice variations .

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